

safety and handling of Isatin Bis-cresol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one
Cat. No.:	B139907

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of Isatin Bis-cresol

This guide provides comprehensive technical information on Isatin Bis-cresol (CAS No: 47465-97-4), also known as 1,3-Dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-2H-indol-2-one. It is intended for researchers, scientists, and professionals in drug development and polymer science who may be handling this compound. The document covers chemical and physical properties, safety protocols, toxicology, and experimental procedures.

Chemical and Physical Properties

Isatin Bis-cresol is a polycyclic aromatic compound. Its primary applications include its use as a monomer or material for polycarbonates and as a viscosity modifier and stabilizer in polymers. [1][2][3] It is generally described as a white to off-white solid powder.[4]

Property	Value	Source(s)
CAS Number	47465-97-4	[2][4][5]
Molecular Formula	C ₂₂ H ₁₉ NO ₃	[2][5]
Molecular Weight	345.39 g/mol	[2][5]
Appearance	White to Off-White Solid/Powder	[4]
Melting Point	250-251 °C	[6]
Boiling Point	560.4 ± 50.0 °C (Predicted)	[6]
Flash Point	292.7 °C (Predicted)	[6]
Density	1.292 ± 0.06 g/cm ³ (Predicted)	[6]
Solubility	Insoluble in water; Slightly soluble in DMSO and Methanol; Soluble in Chloroform, Dichloromethane.	[3][4]
Purity	≥98%	[3][4]

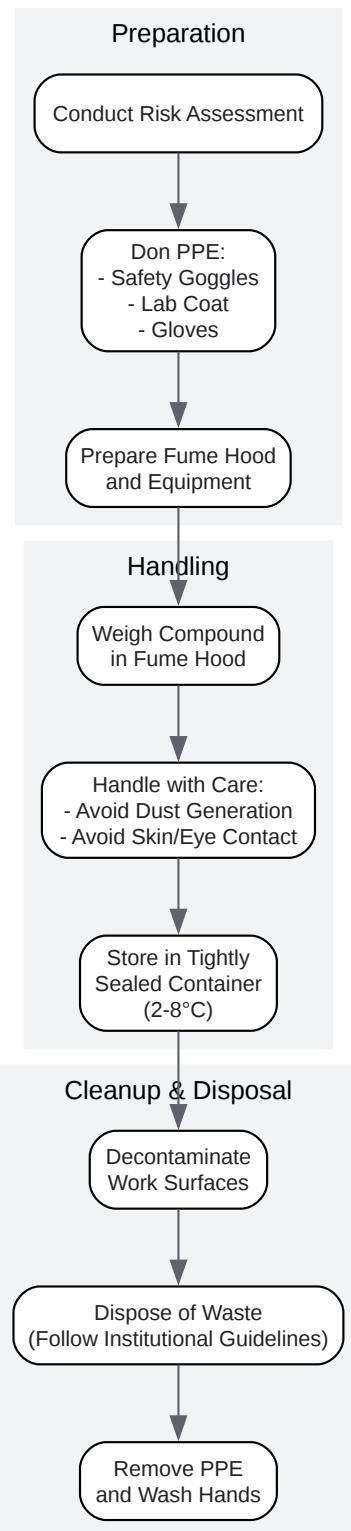
Safety and Handling

Isatin Bis-cresol is classified as harmful and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential to minimize risk.

Hazard Identification and Precautions

The compound is harmful if inhaled, ingested, or comes into contact with skin.[7]

Hazard Information	Details	Source(s)
GHS Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	
GHS Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Risk Codes (Older System)	R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.	[7]
Safety Descriptions (Older System)	S36/37: Wear suitable protective clothing and gloves.	[7]


Recommended Handling Procedures

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles.
 - Hand Protection: Wear compatible chemical-resistant gloves.

- Respiratory Protection: For operations generating dust, use an approved particulate respirator.
- Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
- Storage: Store in a cool, dry place between 2-8°C, protected from air and light.[4] Keep the container tightly sealed.[5]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. Consult a physician if symptoms persist.
 - Skin Contact: Wash off with soap and plenty of water.
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.

Safe Handling Workflow

Workflow for Safe Handling of Isatin Bis-cresol

[Click to download full resolution via product page](#)

Caption: A logical workflow for the safe handling of Isatin Bis-cresol in a laboratory setting.

Toxicology Data

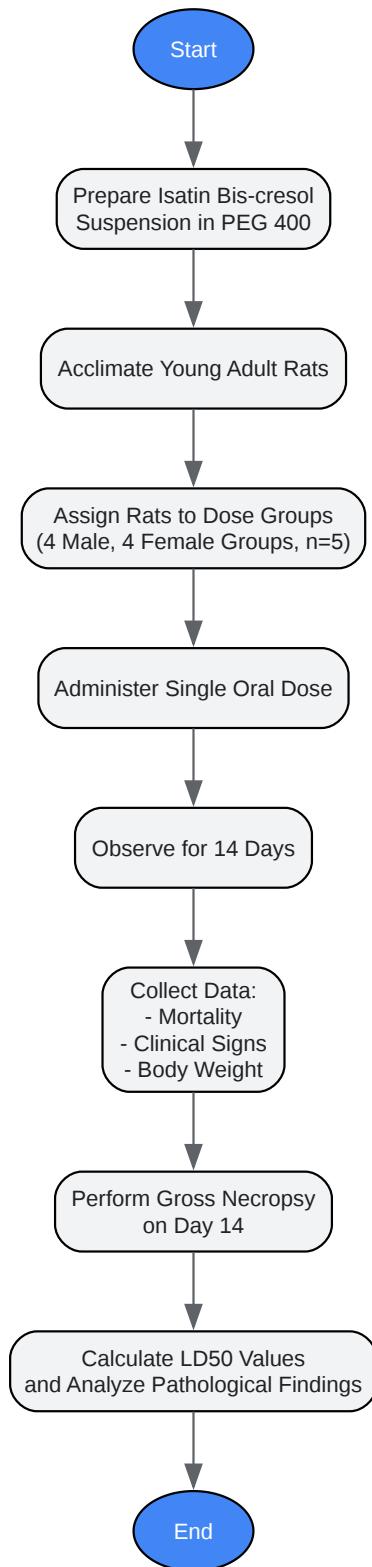
An acute toxicologic evaluation was performed on Isatin Bis-cresol, providing key data on its oral lethality in rats.[\[7\]](#)

Acute Oral Toxicity in Rats

Species	Sex	Route	Vehicle	LD ₅₀ Value	95% Confidence Interval	Source
Rat	Male	Oral	PEG 400	2186 mg/kg	1172 - 4180 mg/kg	[7]
Rat	Female	Oral	PEG 400	520 mg/kg	353 - 769 mg/kg	[7]

Observed Clinical Signs: At doses of 200 mg/kg and above, observed signs included piloerection, increased diuresis, poor general condition, and increased salivation.[\[7\]](#) The onset of symptoms occurred within 15 minutes post-administration, with deaths occurring between day 1 and day 3.[\[7\]](#)

Experimental Protocol: Acute Oral Lethality Study


The following protocol is based on the study by E. Bomhard (1989).[\[7\]](#)

- **Test Substance Preparation:** Isatin Bis-cresol was prepared as a suspension in Polyethylene glycol 400 (PEG 400).[\[7\]](#)
- **Animal Model:** Young adult Wistar rats were used, separated by sex.[\[7\]](#)
- **Dosing Groups:**
 - **Males:** Four groups of 5 rats each were dosed at 200, 1000, 2000, and 2500 mg/kg.[\[7\]](#)
 - **Females:** Four groups of 5 rats each were dosed at 200, 315, 500, and 1000 mg/kg.[\[7\]](#)

- Administration: The test substance was administered via oral gavage.
- Observation Period: Animals were observed for 14 days.[\[7\]](#)
- Parameters Monitored:
 - Mortality
 - Clinical signs (e.g., piloerection, salivation, general condition)[\[7\]](#)
 - Body weights
 - Gross pathological changes at necropsy[\[7\]](#)
- Endpoint: The LD₅₀ value with a 95% confidence interval was calculated based on mortality data.

Toxicology Study Workflow

Workflow for Acute Oral Toxicity Study

[Click to download full resolution via product page](#)

Caption: A simplified workflow diagram for the acute oral toxicity testing of Isatin Bis-cresol.

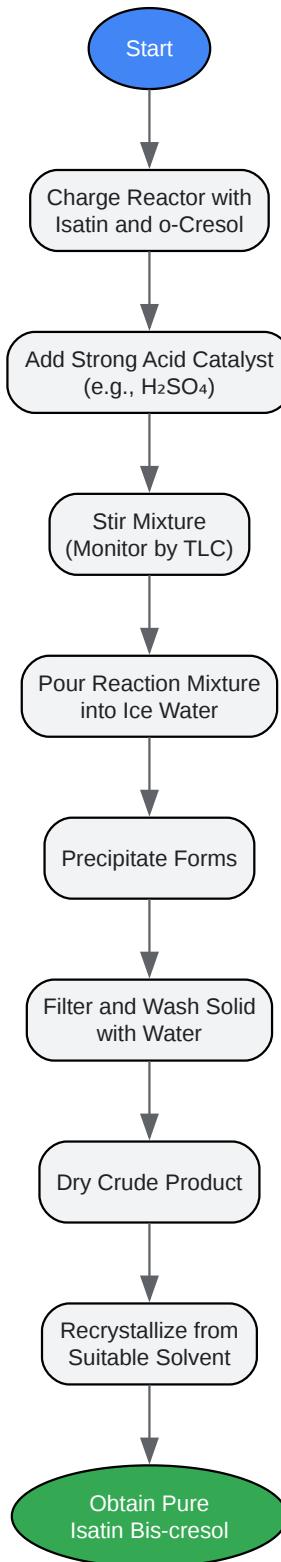
Experimental Protocols

Representative Synthesis of Isatin Bis-cresol

Isatin Bis-cresol belongs to the class of 3,3-bis(aryl)indolin-2-ones. Its synthesis is typically achieved via an acid-catalyzed Friedel-Crafts reaction between isatin and two equivalents of an electron-rich aromatic compound, in this case, o-cresol.[\[1\]](#)[\[8\]](#)

Reaction: Isatin + 2 * o-Cresol → **3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one**

Materials:


- Isatin (1.0 eq)
- o-Cresol (2.0 - 3.0 eq)
- Strong Acid Catalyst (e.g., Sulfuric Acid, Methanesulfonic Acid)
- Solvent (e.g., Acetic Acid or neat)

Procedure:

- To a solution of isatin in the chosen solvent (or neat o-cresol), add the strong acid catalyst dropwise at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC).
- Upon completion, pour the reaction mixture into a large volume of cold water or ice to precipitate the product.
- Filter the resulting solid precipitate and wash thoroughly with water to remove the acid catalyst and excess cresol.
- Dry the crude product under vacuum.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Isatin Bis-cresol.

Synthesis Workflow Diagram

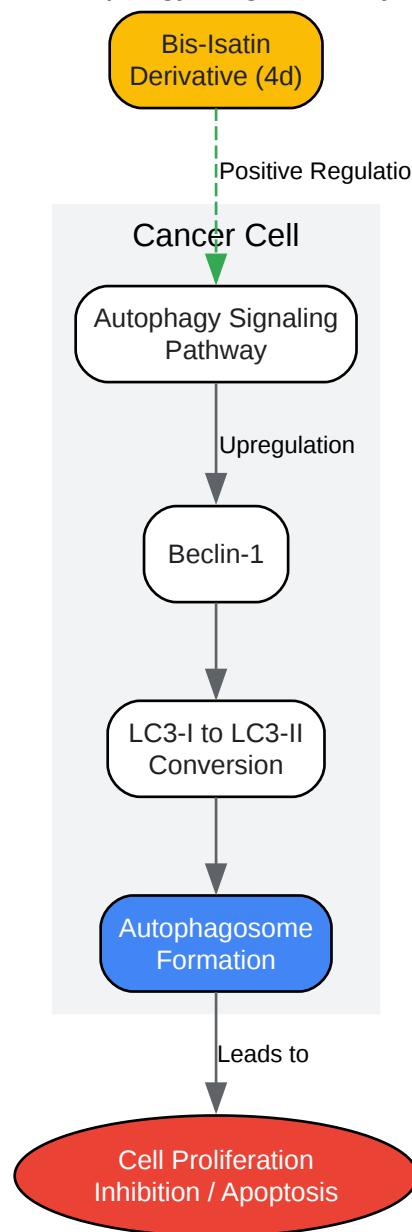
Workflow for Synthesis of Isatin Bis-cresol

[Click to download full resolution via product page](#)

Caption: A general workflow for the acid-catalyzed synthesis of Isatin Bis-cresol.

Biological Activity and Mechanism of Action

While specific pharmacological studies and IC_{50} values for Isatin Bis-cresol are not widely available in the public domain, the broader class of isatin and bis-isatin derivatives is known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. [9]


Potential Mechanism of Action: Autophagy Pathway Regulation

A specific mechanism of action for Isatin Bis-cresol has not been elucidated. However, studies on structurally related bis-isatin derivatives offer insights into potential pathways. For example, a novel bis-isatin conjugate was found to inhibit liver cancer cell growth by positively regulating the autophagy signaling pathway.[10] Autophagy is a cellular process of self-degradation of components, and its modulation can be a therapeutic strategy in cancer.

Disclaimer: The following diagram illustrates a signaling pathway identified for a related bis-isatin derivative, not Isatin Bis-cresol itself. It serves as a potential model for how this class of compounds may exert biological effects.

Illustrative Signaling Pathway Diagram

Potential Mechanism: Autophagy Regulation by a Bis-Isatin Derivative

[Click to download full resolution via product page](#)

Caption: A diagram showing the positive regulation of autophagy by a bis-isatin derivative in liver cancer cells.[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Isatin bis-cresol | CymitQuimica [cymitquimica.com]
- 4. Isatin Bis-cresol | 47465-97-4 - Coompo [coompo.com]
- 5. Isatin bis-cresol | 47465-97-4 | FI24652 | Biosynth [biosynth.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.uevora.pt [dspace.uevora.pt]
- 10. Synthesis, biological activity evaluation and mechanism of action of novel bis-isatin derivatives as potential anti-liver cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [safety and handling of Isatin Bis-cresol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139907#safety-and-handling-of-isatin-bis-cresol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com